molecular formula C12H11N3 B2373528 5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile CAS No. 59661-30-2

5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B2373528
CAS No.: 59661-30-2
M. Wt: 197.241
InChI Key: KGYZICAUFUSSCT-UHFFFAOYSA-N
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Description

5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a methylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile typically involves multicomponent reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina-silica-supported manganese dioxide in water, yielding the desired product in high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(p-tolyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a carbonitrile group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

5-amino-1-(4-methylphenyl)pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-2-4-11(5-3-9)15-8-10(7-13)6-12(15)14/h2-6,8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYZICAUFUSSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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